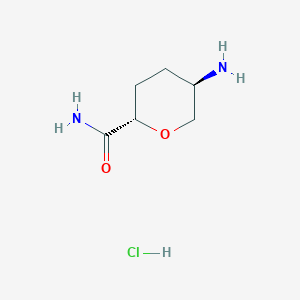

(2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxamide hydrochloride

Description

(2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxamide hydrochloride is a chiral bicyclic compound featuring a pyran ring system with an amino group at the 5-position and a carboxamide group at the 2-position. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

(2S,5R)-5-aminooxane-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2.ClH/c7-4-1-2-5(6(8)9)10-3-4;/h4-5H,1-3,7H2,(H2,8,9);1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCHKTLBHIQDLQ-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OCC1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC[C@@H]1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stereoselective Cyclization and Reduction

The patent EP2748163B1 details a scalable route starting from a protected tetrahydropyran precursor. The synthesis involves:

-

Reduction of a ketone intermediate using diisobutylaluminum hydride (DIBAH) in tetrahydrofuran (THF).

-

Deprotection under acidic conditions to yield the hydrochloride salt.

Key Reaction Conditions :

| Step | Reagent | Equivalents | Solvent | Temperature | Outcome |

|---|---|---|---|---|---|

| Ketone reduction | DIBAH | 2.2 | THF | 40°C | Alcohol intermediate |

| Amine deprotection | HCl in iPrOH | 3.0 | iPrOH | 25°C | Hydrochloride salt formation |

This method achieves >98% purity by leveraging THF’s polarity to stabilize transition states during reduction.

Alternative Aluminum-Based Reductions

For substrates sensitive to DIBAH, dimethylaluminum chloride (Me₂AlCl) with isopropanol (iPrOH) offers a milder alternative:

-

Reagent ratio : 3 equivalents Me₂AlCl and 10 equivalents iPrOH.

-

Temperature : 40°C to accelerate reactivity without compromising stereointegrity.

This approach avoids over-reduction and is compatible with acid-labile protecting groups.

Industrial-Scale Optimization

Solvent and Temperature Effects

Quality Control and Purity Standards

MolCore’s manufacturing process ensures:

-

Purity : ≥98% by HPLC, with residual solvents <0.1% (ICH guidelines).

Critical Analysis of Methodologies

Advantages of DIBAH Reduction

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles like halides, alkoxides, or thiolates can be used in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Recent studies have indicated that (2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxamide hydrochloride exhibits antiviral properties. It has been investigated for its efficacy against various viral pathogens, notably in the context of developing antiviral therapies. Research suggests that this compound may inhibit viral replication through mechanisms that are still being elucidated .

2. Neurological Research

The compound has shown promise in neurological studies, particularly concerning neuroprotective effects. Its application in models of neurodegenerative diseases is being explored, with preliminary findings suggesting it may mitigate neuronal damage and improve cognitive functions .

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. Its unique structure allows for the construction of more complex molecules through various synthetic pathways. Researchers have utilized this compound in the synthesis of biologically active molecules, including potential pharmaceuticals .

2. Chiral Synthesis

The chiral nature of this compound makes it an important intermediate in asymmetric synthesis. It can be employed in the production of chiral drugs, which are critical in enhancing therapeutic efficacy and reducing side effects .

Case Studies

Mechanism of Action

The mechanism of action of (2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxamide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence biochemical pathways by acting as an inhibitor or activator of specific enzymes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Key Observations:

- Ring Systems : The target compound’s pyran ring distinguishes it from pyrimidine (), bicyclo[3.1.0] (), and azabicyclo[2.2.2] () systems. Pyran’s six-membered oxygen-containing ring may confer distinct hydrogen-bonding capabilities compared to nitrogen-rich heterocycles.

- Stereochemical Complexity : The (2S,5R) configuration parallels the precision seen in beta-lactam antibiotics (), where stereochemistry dictates bioactivity.

Biological Activity

(2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxamide hydrochloride is a chiral compound with significant biological activity and potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. Its unique structure includes a tetrahydropyran ring and a carboxamide group, which contribute to its diverse biological interactions.

- IUPAC Name : (2S,5R)-5-aminooxane-2-carboxamide; hydrochloride

- CAS Number : 1398571-73-7

- Molecular Formula : C6H13ClN2O2

- Molecular Weight : 164.64 g/mol

Synthesis and Stability

The synthesis of this compound typically involves several steps:

- Starting Material : A protected amino acid or similar compound.

- Cyclization : Formation of the tetrahydropyran ring using acids or bases.

- Carboxamide Formation : Introduction of the carboxamide group through amidation reactions.

- Hydrochloride Salt Formation : Conversion to hydrochloride salt for enhanced solubility.

This compound's hydrochloride form improves its stability and solubility, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or activator within various biochemical pathways, influencing cellular processes such as:

- Enzyme inhibition

- Protein interaction modulation

- Cellular signaling pathways

Research Findings

Recent studies have highlighted the compound's potential in several areas:

- Anticancer Activity : In vitro assays have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, similar tetrahydropyran derivatives demonstrated IC50 values ranging from 6.7 to >200 μM against neuroblastoma cells, suggesting promising anticancer properties .

- Enzyme Interaction Studies : The compound has been investigated for its ability to modulate enzyme activities, particularly in the context of metabolic pathways. Its structural characteristics allow it to interact with key enzymes involved in metabolic regulation.

- Therapeutic Potential : Preliminary research indicates that this compound may serve as a precursor for developing novel therapeutic agents due to its unique chemical properties and biological activity .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various tetrahydropyran derivatives, this compound was found to exert significant cytotoxicity against human SH-SY5Y neuroblastoma cells with an IC50 value demonstrating effective inhibition of cell proliferation.

Case Study 2: Enzyme Modulation

Research involving enzyme assays revealed that the compound could inhibit specific enzymes related to metabolic pathways, suggesting its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.

Comparative Analysis

To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2S,5R)-5-Hydroxypipecolic Acid Hydrochloride | Hydroxyl instead of amino group | Moderate enzyme inhibition |

| (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride | Cyclohexyl structure | Limited anticancer activity |

| This compound | Tetrahydropyran with carboxamide | Significant anticancer and enzyme modulation |

Q & A

Basic: What synthetic strategies are commonly employed to prepare (2S,5R)-5-Aminotetrahydro-2H-pyran-2-carboxamide hydrochloride?

Methodological Answer:

The synthesis typically involves stereoselective formation of the tetrahydro-2H-pyran ring followed by functionalization of the 5-amino and 2-carboxamide groups. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt .

- Chiral Resolution : Enzymatic or chromatographic methods (e.g., chiral HPLC) ensure retention of the (2S,5R) configuration .

- Salt Formation : Final treatment with hydrochloric acid to stabilize the compound as a hydrochloride salt, improving crystallinity and solubility .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

Methodological Answer:

- NMR Spectroscopy : 2D NMR (e.g., H-C HSQC, COSY) confirms stereochemistry by resolving coupling constants and spatial correlations .

- Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities (e.g., ESI-MS or MALDI-TOF) .

- X-ray Crystallography : Resolves absolute configuration and lattice structure, particularly for resolving stereochemical ambiguities .

- Chiral HPLC : Quantifies enantiomeric excess (>98% purity) using columns like Chiralpak IA/IB .

Advanced: How can researchers resolve contradictions in stereochemical data between computational predictions and experimental results?

Methodological Answer:

- Comparative Analysis : Cross-validate computational (e.g., DFT-based conformational analysis) with experimental data (X-ray or NOE NMR) .

- Dynamic NMR Studies : Probe temperature-dependent rotational barriers to assess axial vs equatorial substituent orientations .

- Crystallographic Refinement : Use software like SHELXL to iteratively refine crystal structures, ensuring alignment with predicted dihedral angles .

Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound in pharmacological contexts?

Methodological Answer:

- Analog Synthesis : Prepare stereoisomers (e.g., 2R,5S) or substituent-modified derivatives to assess activity changes .

- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., ion channels or enzymes) .

- In Vitro Assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) or functional assays (e.g., patch-clamp for ion channel modulation) .

Advanced: How does the hydrochloride salt form influence the compound’s stability and bioavailability?

Methodological Answer:

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring to assess hydrolysis or oxidation susceptibility .

- Solubility Profiling : Compare solubility in aqueous buffers (pH 1–7.4) to freebase forms; hydrochloride salts generally enhance aqueous solubility .

- Hygroscopicity Testing : Use dynamic vapor sorption (DVS) to optimize storage conditions (e.g., desiccants, inert atmosphere) .

Advanced: How can researchers address discrepancies in biological activity data across different experimental models?

Methodological Answer:

- Orthogonal Assays : Validate activity using multiple models (e.g., cell-based vs isolated receptor assays) to rule out model-specific artifacts .

- Metabolite Screening : Use LC-MS to identify active metabolites in in vivo models that may explain discrepancies with in vitro results .

- Species-Specific Receptors : Compare binding affinities across species (e.g., human vs murine receptors) to contextualize translational relevance .

Advanced: What in silico tools are recommended for predicting this compound’s pharmacokinetic (PK) properties?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate absorption, distribution, and CYP450 interactions .

- Molecular Dynamics (MD) Simulations : Simulate membrane permeation (e.g., with CHARMM-GUI) to predict blood-brain barrier penetration .

- QSAR Modeling : Train models on analogs to predict logP, pKa, and solubility using descriptors like topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.